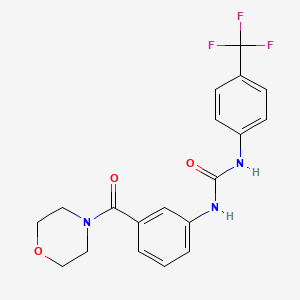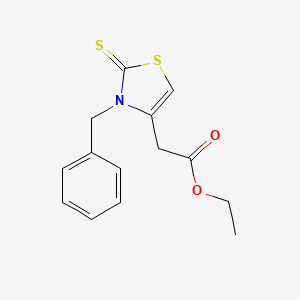![molecular formula C12H12N2O3S B12224588 (5-Phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid ethyl ester](/img/structure/B12224588.png)
(5-Phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid ethyl ester is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid ethyl ester typically involves the reaction of 5-phenyl-1,3,4-oxadiazole-2-thiol with ethyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5-Phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: (5-Phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid.
Scientific Research Applications
(5-Phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid ethyl ester has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial agent due to the presence of the oxadiazole ring, which is known for its biological activity.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It is studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of (5-Phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid ethyl ester involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes, potentially inhibiting their activity. The sulfur atom in the compound can form bonds with metal ions, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring but differ in their substituents and overall structure.
Thioesters: Compounds with a sulfur atom bonded to an acyl group, similar to the thioester linkage in (5-Phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid ethyl ester.
Uniqueness
This compound is unique due to the combination of the oxadiazole ring and the thioester linkage. This combination imparts specific chemical and biological properties that are not found in other similar compounds. The presence of the phenyl group also contributes to its distinct characteristics, such as increased hydrophobicity and potential for π-π interactions.
Properties
Molecular Formula |
C12H12N2O3S |
|---|---|
Molecular Weight |
264.30 g/mol |
IUPAC Name |
ethyl 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetate |
InChI |
InChI=1S/C12H12N2O3S/c1-2-16-10(15)8-18-12-14-13-11(17-12)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |
InChI Key |
MHMFGXVFMSHKEE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(O1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12224519.png)
![4-{6-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine](/img/structure/B12224543.png)

![1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12224561.png)
![[(1-ethyl-1H-pyrazol-3-yl)methyl]isobutylamine](/img/structure/B12224563.png)

![N-[(5-fluoro-2-thienyl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine](/img/structure/B12224576.png)
![5-Chloro-6-[5-(4-methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B12224578.png)
![1-(cyclopentylmethyl)-N-[2-(diethylamino)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B12224579.png)
![2-(ethylsulfanyl)-1-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1H-benzimidazole](/img/structure/B12224583.png)
![4-(Hydroxymethyl)-1-[(oxolan-2-yl)methyl]pyrrolidin-2-one](/img/structure/B12224591.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine](/img/structure/B12224594.png)
![1-isopropyl-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B12224597.png)
